(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 2-ethylpiperidine-1-carboxylate is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications. Piperidine derivatives are widely used as building blocks in the synthesis of various bioactive molecules due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethylpiperidine-1-carboxylate with a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as methanol or ethanol and may require specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-ethylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
®-tert-Butyl 2-ethylpiperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-ethylpiperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
tert-Butyl 2-methylpiperidine-1-carboxylate: A similar compound with a methyl group instead of an ethyl group.
tert-Butyl 2-phenylpiperidine-1-carboxylate: A derivative with a phenyl group, offering different chemical properties
Uniqueness
®-tert-Butyl 2-ethylpiperidine-1-carboxylate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of enantiomerically pure pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
tert-butyl (2R)-2-ethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODONUATMTJPI-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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